molecular formula C25H25N3O2S B2701524 (4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1210481-61-0

(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2701524
M. Wt: 431.55
InChI Key: MCPUQCACHBZAIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a phenoxymethyl group attached to a benzimidazole ring, which is further connected to a piperidine ring and a thiophenyl group. The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Synthesis and Fluorescence Properties

One study focuses on the synthesis and fluorescence properties of benzimidazole derivatives, underscoring their potential as fluorescent probes for metal ions like Zn^2+. The research demonstrates that certain synthesized compounds can coordinate with Zn^2+, resulting in strong fluorescence, suggesting applications in sensing and imaging technologies (Zheng Wen-yao, 2012).

Oligobenzimidazoles for Electronic Applications

Another study elaborates on the synthesis and characterization of oligobenzimidazoles, revealing their electrochemical, electrical, optical, thermal, and rectification properties. This research highlights the potential of benzimidazole derivatives in electronic and optoelectronic devices, offering insights into their conductivity, band gaps, and thermal stability (Siddeswaran Anand & A. Muthusamy, 2018).

Antibacterial Screening

A study on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds, including derivatives similar in structure to the queried compound, demonstrates their effectiveness against various bacterial strains. This highlights the antimicrobial potential of such derivatives, suggesting avenues for developing new antibacterial agents (V. P. Landage, D. R. Thube, & B. Karale, 2019).

Corrosion Inhibition

Research into benzimidazole derivatives as corrosion inhibitors for metals in acidic environments provides insight into their protective properties. This work is significant for industries seeking materials that can prevent corrosion, extending the life and reliability of metal components (M. Yadav et al., 2016).

Cancer Research and Therapeutics

The exploration of benzimidazole derivatives in cancer research, particularly as selective estrogen receptor modulators (SERMs), underscores their potential in developing treatments for hormone-responsive cancers. These compounds exhibit promising anti-cancer properties, suggesting their role in future therapeutic strategies (A. Palkowitz et al., 1997).

properties

IUPAC Name

[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c29-25(23-11-6-16-31-23)27-14-12-19(13-15-27)17-28-22-10-5-4-9-21(22)26-24(28)18-30-20-7-2-1-3-8-20/h1-11,16,19H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPUQCACHBZAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone

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